1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid
Description
Historical Development of Pyrrolo[3,2-c]pyridine Derivatives
The historical development of pyrrolo[3,2-c]pyridine derivatives spans several decades of heterocyclic chemistry research, with initial investigations dating back to the mid-twentieth century when chemists first recognized the potential of fused pyrrole-pyridine systems. Early synthetic approaches to these compounds were often limited by harsh reaction conditions and low yields, constraining their practical applications in medicinal chemistry and materials science. The seminal work by Flitsch and Krämer in 1968-1969 established fundamental synthetic methodologies for pyrrolopyridazine derivatives from 1-aminopyrrole precursors, laying groundwork for subsequent developments in related pyrrolo[3,2-c]pyridine chemistry. Throughout the 1970s and 1980s, researchers systematically explored various synthetic routes, including condensation reactions, cycloaddition approaches, and metal-catalyzed transformations that would eventually lead to more efficient preparation methods.
The modern era of pyrrolo[3,2-c]pyridine derivative synthesis began in the 1990s with the introduction of palladium-mediated coupling reactions and improved protecting group strategies. These advances enabled the preparation of more complex derivatives, including protected amino acids and carboxylic acid functionalities that characterize compounds like 1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid. The development of microwave-assisted synthesis and continuous flow chemistry in the 2000s further enhanced synthetic efficiency, allowing researchers to access previously challenging molecular architectures with improved yields and selectivity. Contemporary synthetic approaches have incorporated green chemistry principles, seeking to minimize environmental impact while maximizing synthetic efficiency.
The pharmaceutical industry's growing interest in pyrrolo[3,2-c]pyridine derivatives as drug scaffolds has driven significant investment in synthetic methodology development. Companies and academic institutions have developed proprietary synthetic routes optimized for large-scale production, often employing novel catalytic systems and reaction conditions that were unavailable to earlier researchers. These developments have made compounds like this compound more accessible for research and development applications. The historical trajectory shows a clear evolution from exploratory synthetic chemistry to targeted pharmaceutical applications, reflecting the maturation of this chemical class.
Structural Significance in Heterocyclic Chemistry
The structural significance of this compound lies in its sophisticated molecular architecture that combines multiple important chemical features within a single molecule. The core pyrrolo[3,2-c]pyridine scaffold represents a bicyclic fused heterocyclic system where a pyrrole ring is fused to a pyridine ring, creating a rigid, planar aromatic framework that influences the compound's chemical reactivity and biological properties. This fusion pattern, designated as [3,2-c], indicates the specific connectivity between the two rings, distinguishing it from other possible fusion isomers such as pyrrolo[2,3-c]pyridine or pyrrolo[3,4-c]pyridine, each with distinct chemical and biological properties.
The octahydro designation indicates complete saturation of the bicyclic system, transforming the aromatic pyrrolo[3,2-c]pyridine into a fully saturated heterocyclic framework. This saturation significantly alters the compound's conformational flexibility, electronic properties, and potential interactions with biological targets compared to its aromatic counterparts. The saturated system adopts specific three-dimensional conformations that may be crucial for biological activity, as the rigid bicyclic structure constrains molecular flexibility while providing defined spatial arrangements of functional groups. This structural feature is particularly important in medicinal chemistry, where conformational restriction often enhances selectivity and potency of bioactive compounds.
The presence of the tert-butoxycarbonyl (Boc) protecting group at the nitrogen position demonstrates sophisticated synthetic chemistry planning, as this group provides temporary protection during multi-step synthesis while being readily removable under mild acidic conditions. The carboxylic acid functionality at the 3a position introduces additional chemical versatility, enabling formation of amides, esters, and other derivatives through standard coupling reactions. This combination of protective group chemistry and functional group manipulation exemplifies modern synthetic organic chemistry approaches to complex molecule construction.
The molecular geometry of this compound exhibits several stereocenters, creating multiple possible stereoisomers with potentially different biological activities. The stereochemical complexity adds another dimension to the compound's structural significance, as different stereoisomers may exhibit dramatically different pharmacological profiles. Understanding and controlling the stereochemistry becomes crucial for applications in pharmaceutical research, where specific stereoisomers often show superior therapeutic properties compared to racemic mixtures.
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, incorporating multiple layers of structural information within the name itself. The base name "pyrrolo[3,2-c]pyridine" indicates the bicyclic fusion pattern where a pyrrole ring is fused to a pyridine ring at positions 3 and 2 of the pyrrole and positions c and d of the pyridine respectively. This numbering system follows established conventions for naming fused heterocyclic systems, ensuring unambiguous identification of the specific fusion pattern among possible isomers.
The prefix "octahydro" designates complete hydrogenation of the bicyclic aromatic system, indicating that all eight potential hydrogen atoms have been added to saturate the double bonds present in the parent aromatic compound. This nomenclature component is crucial for distinguishing between various hydrogenation states of the same basic heterocyclic framework, as partial hydrogenation would be indicated by terms such as "dihydro," "tetrahydro," or "hexahydro" depending on the degree of saturation. The "1H" designation specifies that the compound exists as a specific tautomer where the hydrogen atom is attached to the nitrogen at position 1 of the bicyclic system.
The substituent nomenclature incorporates both the tert-butoxycarbonyl protecting group and the carboxylic acid functionality with precise positional indicators. The "1-(tert-butoxycarbonyl)" designation specifies that the tert-butyl carbamate group is attached to the nitrogen at position 1 of the heterocyclic system. The tert-butoxycarbonyl group itself represents a tert-butyl ester of carbamic acid, commonly abbreviated as Boc in chemical literature, though the full systematic name provides complete structural information without relying on abbreviations. The "3a-carboxylic acid" component indicates that a carboxylic acid group is positioned at the 3a carbon, using the standard numbering system for this heterocyclic framework.
Current Research Landscape
The current research landscape surrounding this compound reflects growing interest in pyrrolo[3,2-c]pyridine derivatives across multiple scientific disciplines, particularly in medicinal chemistry and synthetic organic chemistry applications. Contemporary research initiatives focus on developing efficient synthetic methodologies for accessing this compound and related derivatives, with particular emphasis on stereoselective synthesis and scalable production methods suitable for pharmaceutical development. Recent patent literature describes novel synthetic approaches that achieve improved yields and selectivity compared to earlier methods, often employing advanced catalytic systems and optimized reaction conditions that minimize environmental impact while maximizing synthetic efficiency.
Pharmaceutical research applications of pyrrolo[3,2-c]pyridine derivatives have expanded significantly, with numerous studies demonstrating their potential as kinase inhibitors, particularly targeting lysine specific demethylase 1 and other therapeutically relevant enzymes. The structural framework provided by compounds like this compound serves as a crucial building block for developing these bioactive molecules, enabling systematic structure-activity relationship studies that guide optimization of pharmacological properties. Recent investigations have shown that modifications to the core structure can dramatically influence biological activity, selectivity, and pharmacokinetic properties, making systematic synthetic access to diverse derivatives essential for drug discovery programs.
Material science applications represent an emerging area of research interest, where pyrrolo[3,2-c]pyridine derivatives are being investigated for their potential use in organic electronics, fluorescent materials, and advanced polymer systems. The rigid bicyclic structure and potential for diverse functionalization make these compounds attractive building blocks for materials with specific electronic or optical properties. Research groups are exploring how different substitution patterns and stereochemistry influence material properties, with particular interest in developing materials for organic light-emitting diodes, organic photovoltaic devices, and chemical sensors.
Academic research institutions are increasingly incorporating pyrrolo[3,2-c]pyridine chemistry into graduate training programs, recognizing the importance of these heterocyclic systems in contemporary organic synthesis and medicinal chemistry. Collaborative research projects between universities and pharmaceutical companies are driving innovation in synthetic methodology development, with shared interest in accessing complex heterocyclic structures efficiently and economically. These partnerships often result in improved synthetic protocols that benefit both academic research and industrial applications, creating a productive feedback loop between fundamental research and practical applications.
Current market analysis indicates growing commercial demand for specialized heterocyclic building blocks like this compound, driven by pharmaceutical industry needs for diverse chemical scaffolds in drug discovery programs. Chemical suppliers are expanding their catalogs to include more specialized heterocyclic compounds, often developing proprietary synthetic routes that enable competitive pricing and reliable supply chains. The compound is currently available from multiple commercial sources with varying purity specifications and package sizes, reflecting its established role as a synthetic intermediate rather than an experimental curiosity.
| Research Application | Key Focus Areas | Recent Developments | Commercial Availability |
|---|---|---|---|
| Medicinal Chemistry | Kinase inhibitor development, structure-activity relationships | Novel LSD1 inhibitors, FMS kinase targeting | Multiple suppliers, 95-98% purity |
| Synthetic Chemistry | Methodology development, stereoselective synthesis | Improved coupling reactions, protecting group strategies | Building block applications |
| Material Science | Electronic materials, fluorescent compounds | Organic electronics, polymer incorporation | Specialized applications |
| Academic Research | Graduate training, collaborative projects | University-industry partnerships | Research quantities available |
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-7-5-13(10(16)17)8-14-6-4-9(13)15/h9,14H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSFCOFBYPGVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCNC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often starts from N-benzyl-3-oxo piperidine-4-carboxylic acid ethyl ester or N-benzyl-4-oxo piperidine-3-carboxylic acid ethyl ester as key intermediates, which undergo cyclization and reduction to form the octahydro-pyrrolo core.
- Alternatively, 1H-pyrrolo[3,2-c]pyridine derivatives are used for Boc protection and further elaboration.
Cyclization and Reduction
- A novel one-step conversion from a cyano group to the pyrrolidine ring has been reported, facilitating efficient formation of the bicyclic structure under mild conditions.
- Hydrogenation or catalytic reduction is applied to saturate the bicyclic ring system, converting pyrrolo[3,2-c]pyridine to octahydro-1H-pyrrolo[3,2-c]pyridine.
Introduction of the Boc Protecting Group
Boc Protection of Nitrogen
- Boc protection is commonly achieved by reacting the bicyclic amine with di-tert-butyl dicarbonate (Boc)2O in the presence of a base such as triethylamine or N,N-dimethylaminopyridine (DMAP).
- Typical reaction conditions include:
| Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Triethylamine | Dichloromethane | 0–25 °C | 6–12 h | 97–98.2 | Inert atmosphere recommended |
| DMAP | Acetonitrile | 20 °C | 2–18 h | 92.4–100 | Mild conditions, high efficiency |
Reaction Monitoring and Purification
- The reaction progress is typically monitored by TLC and confirmed by NMR and mass spectrometry.
- Purification is performed using silica gel column chromatography with solvent systems such as petroleum ether/ethyl acetate (2:1) or flash chromatography.
Installation or Revelation of the Carboxylic Acid Group at 3a-Position
- The carboxylic acid group at the 3a-position can be introduced via hydrolysis of esters or by oxidation of suitable precursors.
- In some synthetic routes, the carboxylic acid is present as an ester in the starting material and is hydrolyzed under acidic or basic conditions after formation of the bicyclic core.
- The presence of the carboxylic acid is confirmed by NMR and IR spectroscopy.
Representative Synthetic Route Summary
Research Findings and Advantages
- The preparation methods reported emphasize mild reaction conditions , high yields , and simple operations suitable for scale-up in industrial settings.
- The one-step conversion from cyano to pyrrolidine ring is a key innovation improving efficiency.
- The use of readily available and inexpensive starting materials makes the process cost-effective.
- The Boc protection step is highly reproducible with yields consistently above 90%, facilitating further functionalization or incorporation into drug discovery pipelines.
- The final compound serves as an important intermediate for pharmaceutical research due to its rigid bicyclic scaffold and functional groups.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value / Condition | Comments |
|---|---|---|
| Boc Protection Reagent | Di-tert-butyl dicarbonate ((Boc)2O) | Standard protecting group reagent |
| Base for Boc Protection | Triethylamine or DMAP | Triethylamine preferred for large scale |
| Solvent | Dichloromethane or Acetonitrile | DCM common for triethylamine, ACN for DMAP |
| Temperature | 0–25 °C | Ambient or cooled conditions |
| Reaction Time | 2–18 hours | Longer time for DMAP catalysis |
| Yield of Boc Protection | 92–100% | High efficiency |
| Cyclization/Reduction | Mild conditions, one-step cyano to pyrrolidine | Novel and efficient method |
| Carboxylic Acid Installation | Hydrolysis of ester or direct functionalization | Standard organic transformations |
Chemical Reactions Analysis
Types of Reactions
1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for the removal of the Boc group.
Hydrochloric acid (HCl): Another reagent for Boc deprotection, often used in methanol.
Major Products Formed
Deprotected amine: The primary product formed after the removal of the Boc group is the free amine, which can further participate in various chemical transformations.
Scientific Research Applications
1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals where the Boc group serves as a protecting group for amines.
Biochemistry: Utilized in peptide synthesis to protect amino groups during chain elongation.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions, allowing for controlled chemical transformations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table highlights critical distinctions between the target compound and related derivatives:
Key Observations:
Positional Isomerism : The target compound’s pyrrolo[3,2-c]pyridine scaffold differs from pyrrolo[2,3-c]pyridine derivatives (e.g., compounds in ) in ring fusion orientation, altering electronic distribution and steric accessibility .
Substituent Effects :
- Halogenation : Chloro-substituted analogs (e.g., 10b in ) exhibit increased lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- Boc vs. Unprotected NH : Boc protection (as in the target compound) prevents undesired side reactions, whereas unprotected NH groups (e.g., 10a in ) enable direct functionalization .
Ring Size and Strain : Azetidine-based analogs (e.g., ) have higher ring strain, making them more reactive but less stable than pyrrolopyridines.
Quantitative Similarity Analysis
Using structural similarity algorithms (e.g., Tanimoto coefficient):
Biological Activity
1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid (Boc-OHPCA) is a bicyclic compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. The compound's molecular formula is C₁₃H₂₂N₂O₄, and it possesses a molecular weight of approximately 270.33 g/mol. The presence of the tert-butoxycarbonyl (Boc) group allows for versatile synthetic applications, particularly in organic chemistry where it serves as a protecting group for amines.
The compound's structure includes a pyrrolidine ring fused to a piperidine-like structure, which contributes to its reactivity and interaction with biological targets. Key properties include:
- Molecular Weight : 270.33 g/mol
- CAS Number : 1334416-52-2
- Purity : Typically ≥ 95% in commercial preparations
Boc-OHPCA's biological activity can be attributed to its ability to interact with various enzymes and receptors in biological systems. The mechanisms include:
- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Binding : It may bind to receptors, altering their activity and affecting downstream signaling pathways.
- Gene Expression Modulation : By interacting with transcription factors, Boc-OHPCA can influence gene expression profiles.
Biological Activities
Research on Boc-OHPCA has highlighted several areas of biological activity:
Antimicrobial Activity
Studies have indicated that Boc-OHPCA exhibits antimicrobial properties. For instance, derivatives of pyrrolidine compounds have shown effectiveness against various bacterial strains, suggesting potential utility in developing new antibiotics.
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity, which is crucial for protecting cells from oxidative stress. Antioxidants play a significant role in preventing cellular damage linked to various diseases.
Neuroprotective Effects
Preliminary studies suggest that Boc-OHPCA may have neuroprotective effects, potentially through the modulation of neurotransmitter systems or by reducing neuroinflammation.
Research Findings and Case Studies
A summary of research findings related to the biological activity of Boc-OHPCA is presented below.
Synthesis and Preparation Methods
The synthesis of Boc-OHPCA typically involves the following steps:
- Protection of Amine Group : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.
Q & A
Q. Why might reactivity vary between batches in coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
